(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1502236
CAS No.
191090-38-7
M.F
C22H19NO2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

CAS Number

191090-38-7

Product Name

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1

InChI Key

XVHANMSUSBZRCX-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is C22H19NO2, and it features a bicyclic structure that includes a five-membered oxazolidinone ring. This compound is characterized by its unique stereochemistry, which imparts specific properties that are valuable in various

Asymmetric Catalysis

Chiral oxazolidinones, like (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, possess the ability to act as ligands in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing its reactivity and selectivity. Chiral ligands can induce chirality in the products of a reaction, making them valuable tools in the synthesis of enantiopure compounds, which are crucial in various fields such as pharmaceuticals and materials science.

Although research on (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one as a ligand is scarce, other oxazolidinones have been successfully employed in various asymmetric catalytic reactions, including aldol reactions, Diels-Alder cycloadditions, and hydrogenation.

Medicinal Chemistry

Oxazolidinones are being actively explored for their potential therapeutic applications. They have been shown to exhibit various biological activities, including:

  • Antibacterial activity: Some oxazolidinones have demonstrated promising antibacterial properties against various drug-resistant bacteria.
  • Antifungal activity: Certain oxazolidinones have displayed antifungal activity against pathogenic fungi.
  • Antiviral activity: Some research suggests potential antiviral activity of specific oxazolidinones.

Material Science

Recent research suggests that oxazolidinones can be incorporated into the design of functional materials. For instance, studies have explored their potential applications in:

  • Self-assembling materials: Certain oxazolidinones can self-assemble into well-defined structures, making them interesting candidates for developing new materials with specific properties.
  • Polymers: Oxazolidinones can be integrated into polymer backbones, potentially leading to polymers with unique properties for various applications.
Due to its functional groups. Notably, it can undergo:

  • Asymmetric synthesis: This compound is often used as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched products .
  • Giese reaction: It can react with electron-rich alkenes to form adducts through a radical mechanism, demonstrating its utility in complex organic transformations .
  • Carbonylation: The compound can also be involved in carbonylation reactions, where it serves as a substrate for the introduction of carbonyl groups under specific catalytic conditions .

The synthesis of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves:

  • Multi-component reactions: These reactions often incorporate anilines and carbonyl compounds to yield oxazolidinone derivatives with high optical purity .
  • Direct carbonylation methods: Recent advancements have introduced direct carbonylation techniques that utilize palladium catalysts to synthesize oxazolidinones from β-amino alcohols under mild conditions .
  • Chiral auxiliary methods: The compound can also be synthesized using chiral auxiliaries to control stereochemistry during the reaction process.

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one finds applications in:

  • Pharmaceutical industry: It serves as a chiral building block for synthesizing various pharmaceuticals, particularly those requiring specific stereochemical configurations.
  • Organic synthesis: Its role as a chiral auxiliary enhances the efficiency of asymmetric syntheses in laboratory settings.
  • Material science: Potential applications may extend to the development of novel materials due to its unique chemical properties.

Interaction studies involving (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one focus on its reactivity with different substrates and biological molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Research into its interaction with enzymes or receptors could provide insights into its biological relevance.

Several compounds share structural similarities with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-oneSimilar structure with different chiralityOften used in contrasting studies
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneIsopropyl group instead of benzylDifferent steric effects on reactivity
tert-butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateContains an epoxideSignificant in studying epoxide reactivity
(2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutaneEpoxide functionalityUseful for exploring ring-opening reactions

The uniqueness of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one lies in its specific stereochemistry and the presence of both benzyl and diphenyl groups, which contribute to its distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

XLogP3

4.8

Dates

Modify: 2023-08-15

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